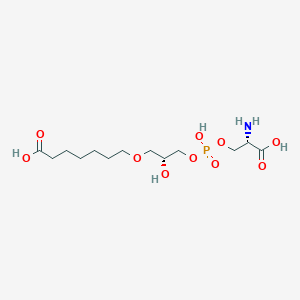
1-O-(6-Carboxylhexyl)glycero-3-phosphoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(6-Carboxylhexyl)glycero-3-phosphoserine, commonly known as CHAPS, is a zwitterionic detergent widely used in biochemical research. It is a synthetic molecule that is structurally similar to phosphatidylcholine, a major component of cell membranes. CHAPS is a water-soluble detergent that is commonly used to solubilize and stabilize membrane proteins, making them more amenable to study.
Mecanismo De Acción
CHAPS works by surrounding the hydrophobic regions of membrane proteins, shielding them from the aqueous environment. This allows the protein to remain in a soluble form, making it more amenable to study. CHAPS is also thought to stabilize the protein by preventing denaturation and aggregation.
Efectos Bioquímicos Y Fisiológicos
CHAPS has been shown to have minimal effects on the activity of many enzymes, making it an ideal detergent for studying enzyme kinetics. It has also been shown to have minimal effects on the structure and function of many membrane proteins, making it an ideal detergent for studying protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CHAPS is its ability to solubilize and stabilize membrane proteins, which are notoriously difficult to study. CHAPS also has minimal effects on the activity and structure of many enzymes and membrane proteins, making it an ideal detergent for many biochemical studies. However, CHAPS does have some limitations. It is not suitable for all membrane proteins, and its effects on protein structure and function can vary depending on the protein being studied.
Direcciones Futuras
There are many potential future directions for the use of CHAPS in scientific research. One area of interest is the study of membrane protein dynamics, which is currently limited by the lack of suitable detergents. CHAPS may be a useful tool for studying the conformational changes that occur in membrane proteins during their function. Another potential future direction is the development of new detergents based on the structure of CHAPS, which may have improved solubilization and stabilization properties.
Métodos De Síntesis
CHAPS is synthesized by reacting glycine betaine with 3-phosphoserine in the presence of hexylamine. The resulting product is purified by chromatography to obtain pure CHAPS.
Aplicaciones Científicas De Investigación
CHAPS is widely used in scientific research to solubilize and stabilize membrane proteins. It is particularly useful for studying integral membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. CHAPS can also be used to solubilize and stabilize other hydrophobic molecules, such as lipids and detergents.
Propiedades
Número CAS |
139239-73-9 |
|---|---|
Nombre del producto |
1-O-(6-Carboxylhexyl)glycero-3-phosphoserine |
Fórmula molecular |
C13H26NO10P |
Peso molecular |
387.32 g/mol |
Nombre IUPAC |
7-[(2R)-3-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]heptanoic acid |
InChI |
InChI=1S/C13H26NO10P/c14-11(13(18)19)9-24-25(20,21)23-8-10(15)7-22-6-4-2-1-3-5-12(16)17/h10-11,15H,1-9,14H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11+/m1/s1 |
Clave InChI |
PEMMFAKQMQICNV-MNOVXSKESA-N |
SMILES isomérico |
C(CCCOC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)CCC(=O)O |
SMILES |
C(CCCOCC(COP(=O)(O)OCC(C(=O)O)N)O)CCC(=O)O |
SMILES canónico |
C(CCCOCC(COP(=O)(O)OCC(C(=O)O)N)O)CCC(=O)O |
Otros números CAS |
139239-73-9 |
Sinónimos |
1-CHGPS 1-O-(6-carboxylhexyl)glycero-3-phosphoserine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



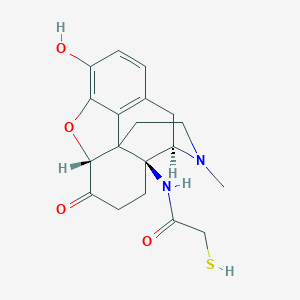
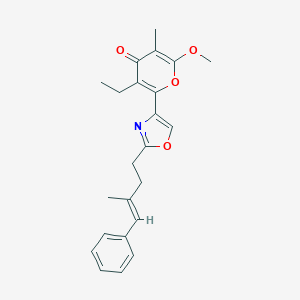
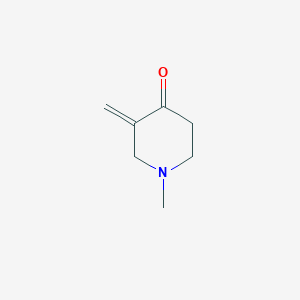
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
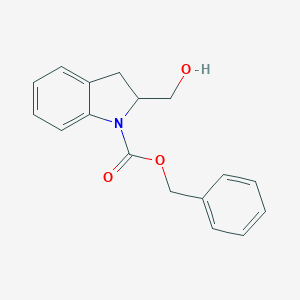
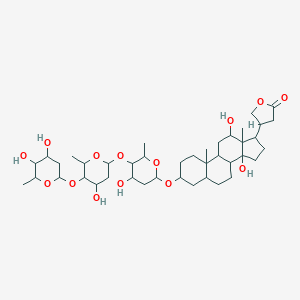
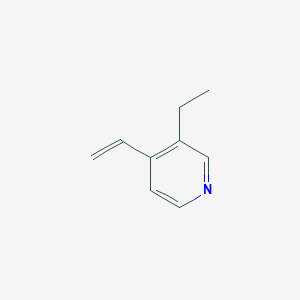
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
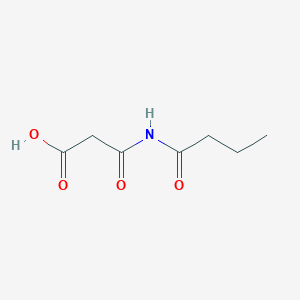
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
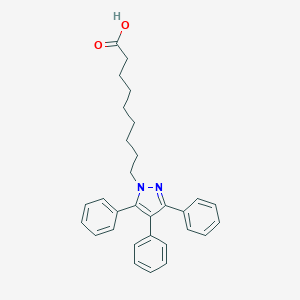
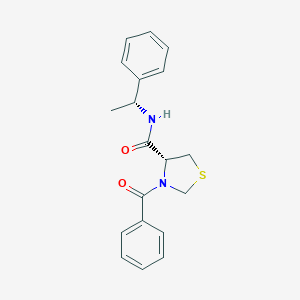
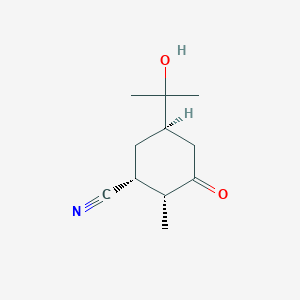
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)